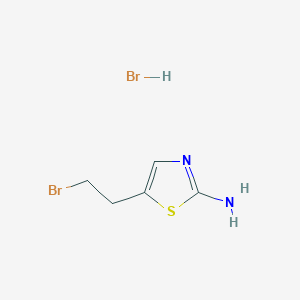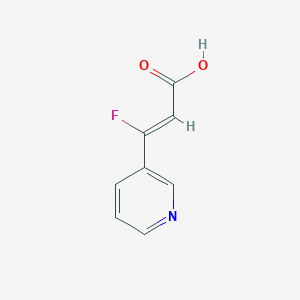
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of a fluorine atom, a pyridine ring, and a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and fluorinated reagents.
Formation of Intermediate: The aldehyde group of pyridine-3-carboxaldehyde is converted to an enone intermediate through a condensation reaction with a fluorinated compound.
Final Product Formation: The enone intermediate undergoes a fluorination reaction to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination step, which is crucial for the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atom, which can enhance binding affinity.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased potency. The pyridine ring can participate in π-π interactions with aromatic residues in the target protein, further stabilizing the binding.
Vergleich Mit ähnlichen Verbindungen
3-fluoro-3-(pyridin-2-yl)prop-2-enoic acid: Similar structure but with the pyridine ring at a different position.
3-chloro-3-(pyridin-3-yl)prop-2-enoic acid: Chlorine atom instead of fluorine.
3-fluoro-3-(pyridin-4-yl)prop-2-enoic acid: Pyridine ring at the 4-position.
Uniqueness: (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can influence its reactivity and binding properties. The (2Z) configuration also plays a role in its distinct chemical behavior compared to its (E) isomer.
Eigenschaften
Molekularformel |
C8H6FNO2 |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
(Z)-3-fluoro-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H6FNO2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4- |
InChI-Schlüssel |
HMONJMXCNUCABM-DAXSKMNVSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C(=C/C(=O)O)/F |
Kanonische SMILES |
C1=CC(=CN=C1)C(=CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid](/img/structure/B13516935.png)
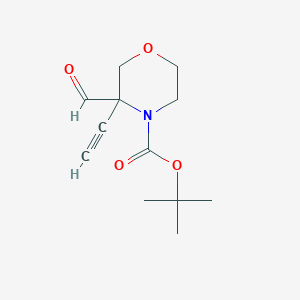
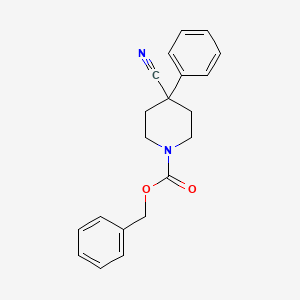
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
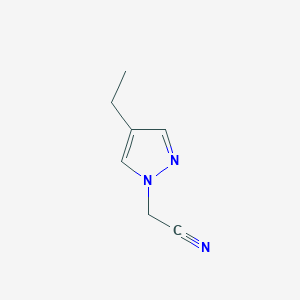
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
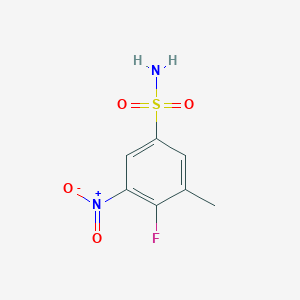
![rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B13516975.png)
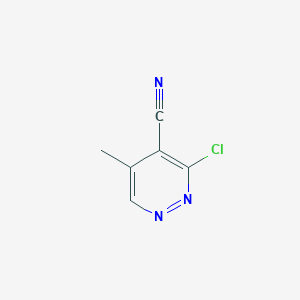
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
